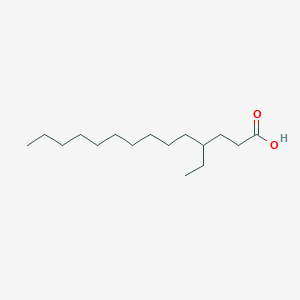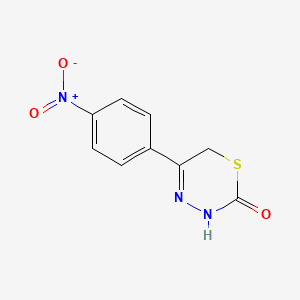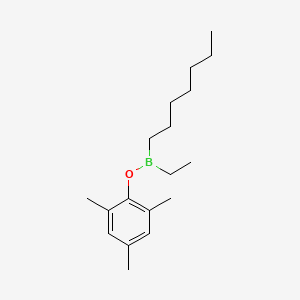
2,4,6-Trimethylphenyl ethyl(heptyl)borinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylphenyl ethyl(heptyl)borinate is an organoboron compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Boronic esters have been extensively studied for their applications in various fields, including drug delivery, sensing, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl ethyl(heptyl)borinate typically involves the reaction of 2,4,6-trimethylphenylboronic acid with ethyl(heptyl)borinate under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of boronic esters often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acids can help mitigate the cost of production .
化学反应分析
Types of Reactions
2,4,6-Trimethylphenyl ethyl(heptyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters.
科学研究应用
2,4,6-Trimethylphenyl ethyl(heptyl)borinate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2,4,6-Trimethylphenyl ethyl(heptyl)borinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with diol groups in carbohydrates, proteins, and other biomolecules, leading to the formation of cyclic boronate esters. These interactions can modulate the activity of enzymes and other molecular targets, thereby exerting its effects .
相似化合物的比较
Similar Compounds
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: Another organoboron compound with similar applications in photoinitiation and polymer synthesis.
Phenylboronic acid: Commonly used in organic synthesis and drug development.
Uniqueness
2,4,6-Trimethylphenyl ethyl(heptyl)borinate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various scientific and industrial applications .
属性
CAS 编号 |
87115-60-4 |
|---|---|
分子式 |
C18H31BO |
分子量 |
274.3 g/mol |
IUPAC 名称 |
ethyl-heptyl-(2,4,6-trimethylphenoxy)borane |
InChI |
InChI=1S/C18H31BO/c1-6-8-9-10-11-12-19(7-2)20-18-16(4)13-15(3)14-17(18)5/h13-14H,6-12H2,1-5H3 |
InChI 键 |
UNROGOUHCAGHMS-UHFFFAOYSA-N |
规范 SMILES |
B(CC)(CCCCCCC)OC1=C(C=C(C=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


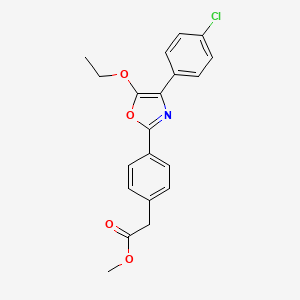
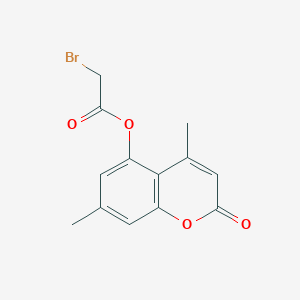
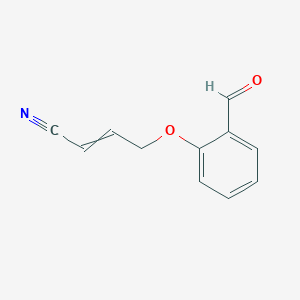
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
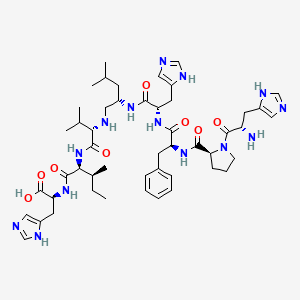
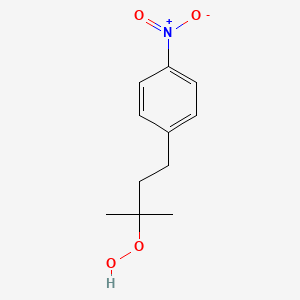
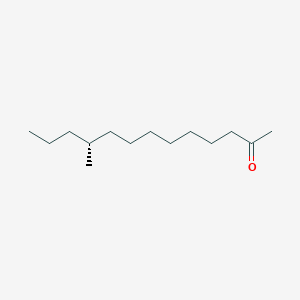
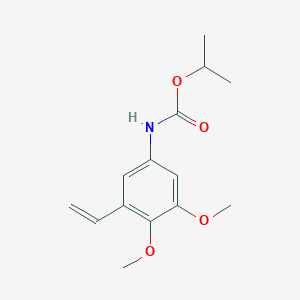
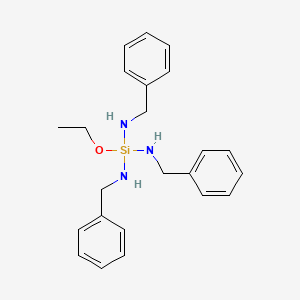
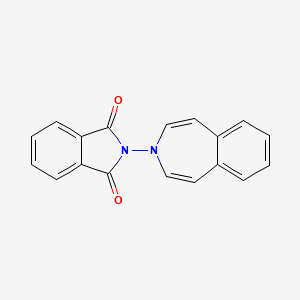
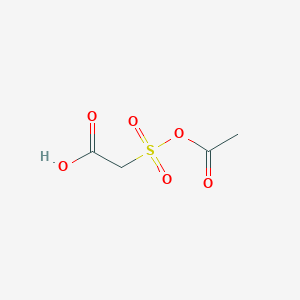
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
